molecular formula C10H11BrN2O B12851827 5-(Bromomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

5-(Bromomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

Cat. No.: B12851827
M. Wt: 255.11 g/mol
InChI Key: YRGLLTWPFMIUJT-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromomethyl group at the 5-position and two methyl groups at the 1 and 3 positions, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one.

    Bromomethylation: The key step involves the bromomethylation of the benzimidazole ring. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromomethylation at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH₃). Reactions are usually carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds such as azides, thiocyanates, or ethers.

    Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction: Products typically involve the removal of the bromine atom or the reduction of other functional

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

5-(bromomethyl)-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C10H11BrN2O/c1-12-8-4-3-7(6-11)5-9(8)13(2)10(12)14/h3-5H,6H2,1-2H3

InChI Key

YRGLLTWPFMIUJT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CBr)N(C1=O)C

Origin of Product

United States

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